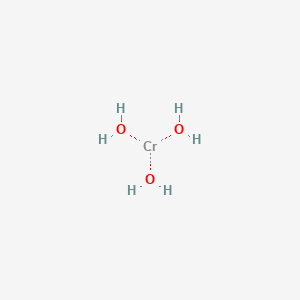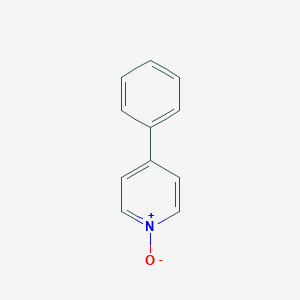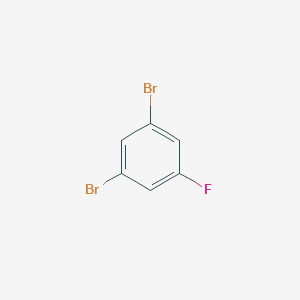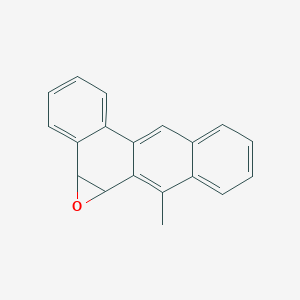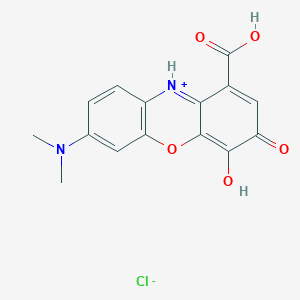
Gallocyanine
描述
高洛宁,又称 7-二甲氨基-4-羟基-3-氧代-菲噁嗪-1-羧酸,是一种菲噁嗪染料。 它主要用作组织学和细胞学中识别核酸的染色剂。 该化合物分子式为 C15H13N2O5Cl,分子量为 336.73 g/mol .
科学研究应用
高洛宁在科学研究中有着广泛的应用:
生物染色: 它广泛用于组织学和显微镜中对生物样本(包括组织和细胞)进行染色.
神经染色: 在神经科学研究中,高洛宁用于染色神经纤维和神经结构.
染色和纺织工业: 高洛宁在纺织工业中用作染料,赋予织物紫色.
照相化学品: 在历史上,它已在照相工业中用作彩色显影剂和调色剂的成分.
荧光染料: 高洛宁表现出荧光特性,使其在基于荧光的应用(如荧光显微镜和流式细胞术)中非常有用.
分析化学: 它可以用作各种分析化学技术的指示剂.
作用机制
高洛宁主要通过与活性氧物种和活性卤素物种相互作用发挥其作用。 它与超氧化物阴离子自由基和次氯酸反应生成荧光产物。 这种特性使其可用作荧光化学传感器,用于估计中性粒细胞的活化以及血细胞中 NADPH 依赖性超氧化物阴离子自由基的产生 .
类似化合物:
天青蓝 B: 另一种选择性与次氯酸反应的噁嗪染料.
亚甲蓝: 一种用于类似染色目的的吩噻嗪染料。
甲苯胺蓝: 一种在组织学中用于染色酸性组织成分的硫azine 染料。
高洛宁的独特性: 高洛宁在与特定活性氧物种和活性卤素物种反应时能够形成荧光产物,这一点是独一无二的。 这种特性使其在涉及检测和量化这些物种的研究应用中特别有价值 .
生化分析
Biochemical Properties
Gallocyanine reacts with reactive oxygen species, specifically the superoxide anion radical, but not with hydrogen peroxide . This reaction forms fluorescent products, suggesting that this compound can act as a fluorogenic chemosensor .
Cellular Effects
This compound has been used to estimate the activation of neutrophils and the NADPH-dependent production of superoxide anion radical by neutrophils and other blood cells . It can also be used for testing antioxidant drugs designed to correct diseases associated with oxidative stress .
Molecular Mechanism
The main contribution to the conversion of this compound to a fluorophore comes from its reaction with the superoxide anion radical . This reaction is significant both in the xanthine/xanthine oxidase system and in activated human blood neutrophils .
Metabolic Pathways
This compound is involved in the production of reactive oxygen species, specifically the superoxide anion radical . The enzymes mainly responsible for this production in neutrophils are NADPH oxidase, superoxide dismutase, and myeloperoxidase .
准备方法
合成路线和反应条件: 高洛宁由没食子酸和二甲基苯胺在氧化剂存在下合成。 反应通常包括以下步骤:
缩合反应: 没食子酸与二甲基苯胺反应生成中间体。
氧化: 然后将中间体氧化生成高洛宁。
工业生产方法: 在工业环境中,高洛宁是通过将没食子酸和二甲基苯胺在甲醇中混合,然后加入碘等氧化剂来制备的。 反应混合物在回流条件下加热,直到形成所需的产物 .
反应类型:
氧化: 高洛宁可以发生氧化反应,特别是与超氧化物阴离子自由基和次氯酸等活性氧物种的反应.
还原: 该化合物也可以在特定条件下被还原,尽管这种情况不太常见。
取代: 高洛宁可以参与取代反应,特别是在亲核试剂存在的情况下。
常用试剂和条件:
氧化剂: 超氧化物阴离子自由基、次氯酸。
还原剂: 可以使用各种还原剂,具体取决于所需的反应。
溶剂: 甲醇通常用于高洛宁的合成和反应。
主要产品:
相似化合物的比较
Celestine Blue B: Another oxazine dye that reacts selectively with hypochlorous acid.
Methylene Blue: A phenothiazine dye used for similar staining purposes.
Toluidine Blue: A thiazine dye used in histology for staining acidic tissue components.
Uniqueness of Gallocyanine: this compound is unique in its ability to form fluorescent products upon reacting with specific reactive oxygen species and reactive halogen species. This property makes it particularly valuable in research applications involving the detection and quantification of these species .
属性
IUPAC Name |
7-(dimethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxylic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5.ClH/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19;/h3-6,19H,1-2H3,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSOTOUQTVJNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935389 | |
| Record name | Gallocyanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green solid; [Merck Index] Black powder; [Sigma-Aldrich MSDS] | |
| Record name | Gallocyanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20957 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1562-85-2 | |
| Record name | Gallocyanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GALLOCYANINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GALLOCYANINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gallocyanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLOCYANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S1S2GY38K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Gallocyanine interacts with various targets depending on the application. For instance: * DNA: this compound intercalates between base pairs of double-stranded DNA (dsDNA), leading to changes in its electrochemical and spectroscopic properties. This interaction allows for DNA detection and quantification. [] * Proteins: this compound binds to proteins, including Immunoglobulin Y (IgY), enabling the development of cheaper alternatives to enzyme-linked immunosorbent assays. [] * Reactive Oxygen Species (ROS): this compound undergoes oxidation in the presence of ROS, particularly superoxide anion radicals, resulting in spectral property changes that can be utilized to assess neutrophil activity. [, , ]
A: * Molecular Formula: C15H12N2O5 []* Molecular Weight: 296.26 g/mol []* Spectroscopic data: * UV-Vis Spectroscopy: this compound exhibits an absorption maximum (λmax) at 620 nm when interacting with periodate. [] When bound to DNA, the λmax is observed at 630 nm. [] * Fluorescence Spectroscopy: Upon excitation at 239 nm, this compound exhibits an emission maximum at 414 nm. This fluorescence is enhanced upon interaction with nucleic acids. []
A: this compound acts as a catalyst in various reactions, enabling sensitive detection of specific ions. Some examples include:* Chromium(VI) detection: this compound catalyzes the oxidation of this compound by hydrogen peroxide in the presence of chromium(VI), allowing for Cr(VI) determination in water samples with high sensitivity. [, ] * Tellurium(IV) detection: this compound's reduction by sodium sulfide is catalyzed by tellurium(IV), forming the basis for a sensitive spectrophotometric method to quantify tellurium in water samples. []* Selenium(IV) detection: this compound's reduction by sodium sulfide is also catalyzed by Selenium (IV), facilitating its detection in various samples. []
A: While specific examples of computational chemistry studies on this compound itself are limited within the provided research, QSAR models have been developed for metal-dye complexes including this compound. These models help understand the relationship between the structure of the complex and its ability to bind to specific analytes like peptides. []
A: this compound's stability is affected by light exposure, leading to fading of its stained sections. Storage in the dark is crucial to maintain its staining quality. [] Regarding its formulation, immobilizing this compound within a chitosan membrane was found to be effective for developing a test strip for arsenic detection, demonstrating a practical strategy for sensor development. []
ANone: The provided research primarily focuses on the analytical and biochemical applications of this compound and does not provide specific information regarding SHE regulations.
ANone: The research provided does not focus on the pharmacological properties of this compound, and therefore information regarding its PK/PD is limited.
A: this compound has a rich history in biological staining, dating back to the early 20th century. A significant milestone was the development of the this compound-chrome alum staining method by Einarson, which is widely used in neurohistology for demonstrating nucleic acids. [] This method contributed significantly to understanding cellular basophilia and its relationship to cell metabolism. []
A: this compound's applications span various disciplines:* Histology: Its use as a nuclear stain enables researchers to visualize and study cellular structures in various tissues. [, , ]* Analytical Chemistry: Its catalytic properties are exploited to develop sensitive and selective spectrophotometric methods for detecting trace amounts of ions like chromium, tellurium, and selenium in environmental and biological samples. [, , ]* Biochemistry: Its interaction with DNA and ability to act as an electron mediator enable its use in biosensors and bioelectrochemical systems. [, ]* Material Science: Its ability to be incorporated into nanomaterials like nanoporous titanium dioxide electrodes opens avenues for developing novel electrochemical sensors and catalysts. []* Biomedical Engineering: Research on utilizing this compound as an electron mediator in artificial blood substitutes like hemoglobin vesicles showcases its potential in this field. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


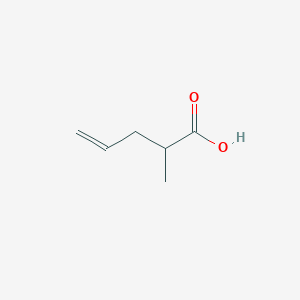
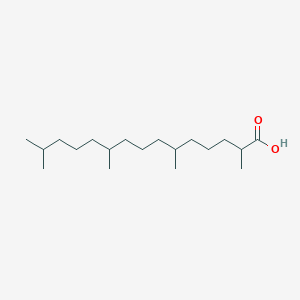
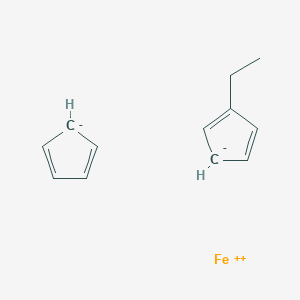
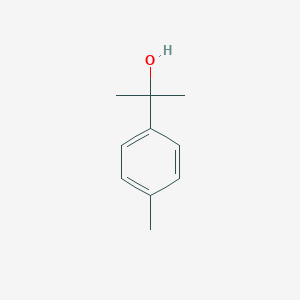
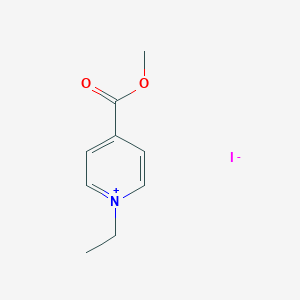
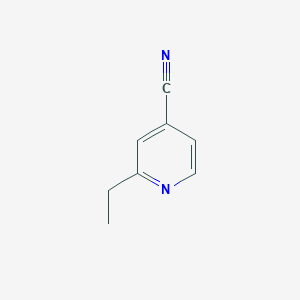
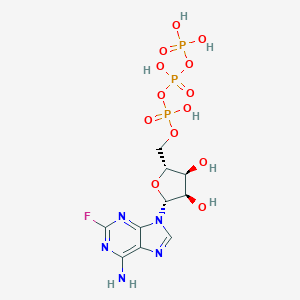
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)
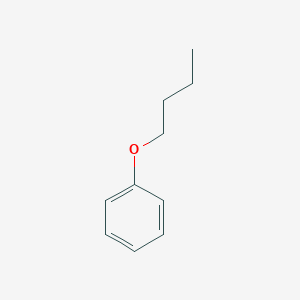
![2-[ethyl(fluoro)phosphoryl]oxypropane](/img/structure/B75285.png)
